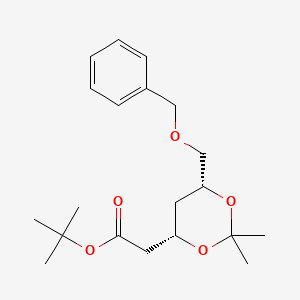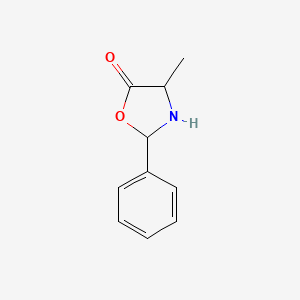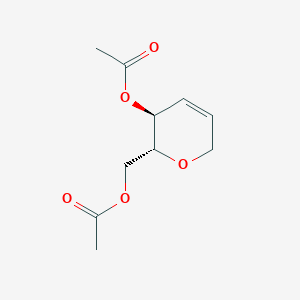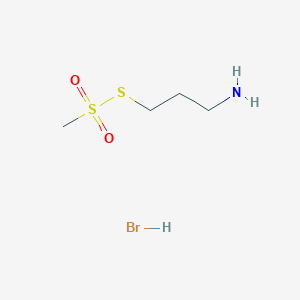
1-(4-Aminobenzylthio)-beta-D galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminobenzylthio)-beta-D galactopyranose, also known as D-ABAG, is a derivative of beta-D-galactopyranose, a type of sugar found in a variety of plant-based foods. D-ABAG has been studied for its potential applications in medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Biological and Pharmacological Applications
1-(4-Aminobenzylthio)-beta-D-galactopyranose is a compound whose structural components are found in various biological and pharmacological contexts. For instance, beta-D-galactopyranosyl units form the backbone of Gum Arabic (GA), which has been studied for its antioxidant properties and potential in protecting against hepatic, renal, and cardiac toxicities. Although the specific role of 1-(4-Aminobenzylthio)-beta-D-galactopyranose in GA's effects has not been directly studied, the structural similarity suggests potential biological relevance (Ali, Ziada, & Blunden, 2009).
Enzymology and Structural Biology
The beta-D-galactopyranosyl units are also key components in enzymes and structural proteins. For instance, enzymes like beta-glucanases, which contain beta-D-glucopyranose units, have been extensively studied for their role in hydrolyzing specific glycosyl bonds. Understanding the structure and function of these enzymes, which share structural similarities with compounds containing beta-D-galactopyranose, could provide insights into the potential applications of 1-(4-Aminobenzylthio)-beta-D-galactopyranose in enzymology and protein engineering (Heinemann et al., 1996).
Biomedical Applications
Compounds with structural similarities to 1-(4-Aminobenzylthio)-beta-D-galactopyranose have been studied for their biomedical applications. For instance, pectins, which contain galacturonic acid residues and sugars like galactose, have been explored for their use in drug delivery, tissue engineering, and as biomaterials due to their biocompatible and biodegradable nature. The structural properties of these pectins, particularly their interaction with other biomolecules, could hint at potential biomedical applications of 1-(4-Aminobenzylthio)-beta-D-galactopyranose (Noreen et al., 2017).
Antioxidant Activity and Liver Disease Treatment
The antioxidant properties of compounds structurally similar to 1-(4-Aminobenzylthio)-beta-D-galactopyranose, such as Hyperoside (quercetin-3-O-galactoside), have been studied extensively. Hyperoside's efficacy in improving liver pathophysiology through enhancing antioxidant responses indicates the potential of structurally similar compounds like 1-(4-Aminobenzylthio)-beta-D-galactopyranose in treating liver diseases and managing oxidative stress (Jang, 2022).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-Aminobenzylthio)-beta-D galactopyranose involves the protection of the hydroxyl group of beta-D galactopyranose, followed by the introduction of the thiol group and the amino group. The final step involves the removal of the protecting group to obtain the desired compound.", "Starting Materials": [ "Beta-D galactopyranose", "4-Aminobenzyl alcohol", "Thionyl chloride", "Sodium azide", "Sodium borohydride", "Acetic anhydride", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Protection of the hydroxyl group of beta-D galactopyranose using acetic anhydride and sodium hydroxide", "Introduction of the thiol group by reacting 4-Aminobenzyl alcohol with thionyl chloride in chloroform", "Introduction of the azide group by reacting the thiol group with sodium azide in methanol", "Reduction of the azide group to the amino group using sodium borohydride in methanol", "Deprotection of the hydroxyl group using hydrochloric acid in methanol", "Purification of the final product using diethyl ether" ] } | |
| 35785-20-7 | |
Fórmula molecular |
C13H19NO5S |
Peso molecular |
301.36 g/mol |
Nombre IUPAC |
2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H19NO5S/c14-8-3-1-7(2-4-8)6-20-13-12(18)11(17)10(16)9(5-15)19-13/h1-4,9-13,15-18H,5-6,14H2 |
Clave InChI |
VNOKYKUWHBAQKG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N |
SMILES canónico |
C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N |
Sinónimos |
(4-Aminophenyl)methyl 1-Thio-β-D-galactopyranoside; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1141791.png)

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)





